

understanding the selectivity of Brd4 D1-IN-2

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Compound of Interest

Compound Name: Brd4 D1-IN-2

Cat. No.: B15143975

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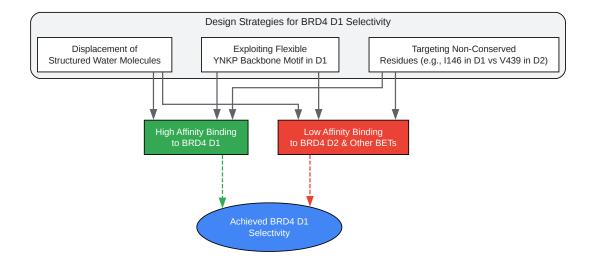
The Molecular Basis of BRD4 D1 Selectivity

The development of potent and selective BRD4 D1 inhibitors hinges on exploiting subtle structural and sequential differences between the D1 and D2 domains of BRD4 and the D1 domains of other BET proteins.

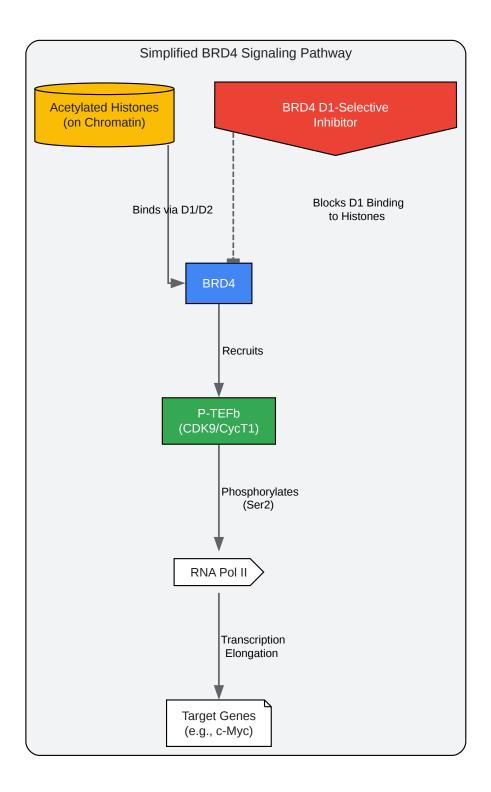
Key strategies include:

- Targeting Non-conserved Residues: The acetyl-lysine binding sites of BRD4 D1 and D2 differ at key positions. For instance, residue 146 is an isoleucine in BRD4 D1 but a valine in BRD4 D2. Small molecules can be designed to form interactions that favor the D1 environment.
- Displacement of Structured Water Molecules: The binding pockets of bromodomains contain conserved water molecules. Selective inhibitors have been designed to displace these "structured waters," a strategy that can enhance both potency and selectivity.
- Exploiting Backbone Flexibility: The flexible backbone of the YNKP motif in D1 domains presents another opportunity for achieving selectivity over the more rigid D2 domains.

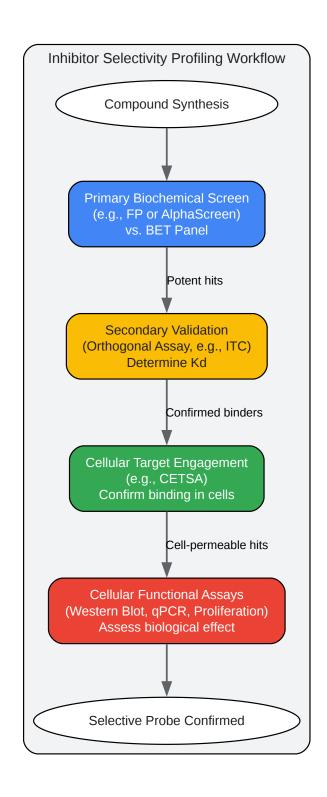












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